molecular formula C38H47N2O2P B13230830 5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate

5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate

Cat. No.: B13230830
M. Wt: 594.8 g/mol
InChI Key: RAPFOZGIGRNWEG-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate is a chiral organophosphorus compound characterized by a cyclohexyl backbone substituted with methyl and isopropyl groups, coupled with a phosphinate ester functionalized with benzylamino-phenylmethyl moieties. The compound’s stereochemistry is critical, as evidenced by crystallographic studies of structurally related phosphinates, which confirm distinct RP configurations and intramolecular interactions .

Properties

Molecular Formula

C38H47N2O2P

Molecular Weight

594.8 g/mol

IUPAC Name

N-benzyl-1-[[(benzylamino)-phenylmethyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-1-phenylmethanamine

InChI

InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3

InChI Key

RAPFOZGIGRNWEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NCC3=CC=CC=C3)C(C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C

Origin of Product

United States

Preparation Methods

Preparation from Phosphinic Acids and Phosphinic Halides

  • Key intermediates : Organophosphinic acids are often synthesized first, which are then converted into phosphinic halides (e.g., phosphinic chlorides) by halogenation.
  • Nucleophilic substitution : The phosphinic halides react with nucleophiles such as amines or alcohols to form phosphinate esters or phosphinamides.
  • This method is widely used but involves multiple steps and careful handling of reactive intermediates.

One-Pot Synthesis via Phosphoryl Chloride and Organometallic Reagents

  • A more streamlined approach involves reacting phosphoryl chloride (POCl3) with organometallic reagents (e.g., Grignard reagents) to introduce alkyl or aryl groups onto phosphorus, followed by quenching with an alcohol or amine to form the phosphinate.
  • This one-pot method can be shorter and milder but may suffer from selectivity issues due to multiple substitution pathways on phosphorus.

Hydrophosphonation and Related Methods

  • Hydrophosphonation of alkenes with hypophosphorous acid or related reagents can yield phosphinic acids, which serve as precursors for phosphinates.
  • This method allows for the introduction of alkyl substituents on phosphorus but requires further functional group transformations.

Specific Preparation of 5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate

Starting Materials and Key Intermediates

  • The cyclohexyl backbone with 5-methyl and 2-isopropyl substituents is typically prepared or sourced as a chiral, stereochemically defined intermediate (e.g., (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl derivative).
  • The bis[(benzylamino)(phenyl)methyl]phosphinate moiety involves phosphinate phosphorus bonded to two (benzylamino)(phenyl)methyl groups, which are introduced via nucleophilic substitution of phosphinic halides with benzylamine derivatives.

Representative Synthetic Route

Based on analogous phosphinate syntheses and the known structure of the compound:

  • Synthesis of the phosphinic acid intermediate : Starting from 5-methyl-2-(propan-2-yl)cyclohexanol or its derivative, reaction with phosphorus trichloride or phosphoryl chloride forms the corresponding phosphinic acid or phosphinic chloride intermediate.

  • Formation of phosphinic chloride : The phosphinic acid is converted into a phosphinic chloride using reagents like thionyl chloride or oxalyl chloride under controlled conditions.

  • Nucleophilic substitution with benzylamine derivatives : The phosphinic chloride intermediate is reacted with (benzylamino)(phenyl)methylamine or its derivatives to form the bis-substituted phosphinate. This step requires careful control of temperature and stoichiometry to avoid side reactions.

  • Purification and crystallization : The crude product is purified by recrystallization or chromatographic techniques to yield the pure bis[(benzylamino)(phenyl)methyl]phosphinate derivative.

Example Experimental Conditions

  • Reaction temperature: Typically 0–80 °C depending on step.
  • Solvents: Anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane are common.
  • Reaction time: Several hours (e.g., 3 h stirring at 80 °C for related phosphinate syntheses).
  • Workup: Washing with petroleum ether or similar solvents to remove impurities, followed by drying and recrystallization from diethyl ether or other suitable solvents.

Structural and Stereochemical Considerations

  • The phosphorus atom in the phosphinate exhibits a tetrahedral geometry with chiral centers on both the phosphorus and the cyclohexyl ring, requiring stereoselective synthesis or resolution methods.
  • The stereochemistry of the cyclohexyl substituents (e.g., (1R,2S,5R) configuration) influences the reactivity and final product properties.
  • Crystallographic studies confirm the distorted tetrahedral geometry around phosphorus and the relative orientations of the substituents.

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Notes
Phosphinic acid formation 5-Methyl-2-(propan-2-yl)cyclohexanol + POCl3 Controlled addition, low temperature
Conversion to phosphinic chloride Thionyl chloride or oxalyl chloride, reflux Anhydrous conditions required
Nucleophilic substitution Phosphinic chloride + (benzylamino)(phenyl)methylamine Stirring at 80 °C for 3 h, inert atmosphere
Purification Recrystallization from diethyl ether Yields pure crystalline phosphinate

Research Findings and Literature Support

  • The synthesis of related P-chiral phosphinate compounds using chiral phosphinate intermediates and imines has been documented, demonstrating the feasibility of stereoselective preparation.
  • Organophosphinate synthesis methods emphasize the importance of phosphinic acid intermediates and the challenges in selective substitution on phosphorus.
  • The (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate compound has been characterized with a molecular weight of approximately 594.8 g/mol and defined stereochemistry, supporting the above synthetic approach.

Chemical Reactions Analysis

Reactivity with Amines and Nucleophiles

The benzylamino and phenyl groups enable nucleophilic substitution and condensation reactions:

  • Amine exchange : Reacts with primary/secondary amines to form substituted phosphinoamidates .

  • Thionyl chloride activation : Phosphonoamidate intermediates can be chlorinated for subsequent esterification (e.g., with 2-cyanoethanol or phenols) .

Example Reaction Pathway:

  • Chlorination : Treatment with POCl₃ yields mono-chlorinated intermediates (confirmed by ³¹P NMR at ~35 ppm) .

  • Esterification : Reacts with alcohols/phenols under basic conditions to form prodrugs (e.g., IC₅₀ = 243 nM for a related compound) .

Hydrolysis and Stability

The phosphinate ester undergoes pH-dependent hydrolysis:

  • Acidic conditions : Rapid cleavage of the P–O bond.

  • Alkaline conditions : Slower hydrolysis due to steric hindrance from the 5-methyl-2-isopropylcyclohexyl groups .

ConditionHydrolysis RateProduct
pH < 3FastPhosphonic acid derivative
pH 7–9ModeratePartially hydrolyzed ester
pH > 10SlowStable ester

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation is employed to reduce unsaturated bonds in prodrug derivatives:

  • Substrate scope : Tolerates aliphatic and aromatic amines (yields: 60–80%) .

  • Steric effects : Bulky cyclohexyl groups slow reaction kinetics .

Spectroscopic Data

  • ³¹P NMR : Signals at 22–45 ppm for phosphonoamidates and chlorinated intermediates .

  • X-ray crystallography : Confirms RP stereochemistry and hydrogen-bonding networks .

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The target compound shares structural homology with (RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phenyl{phenyl[(1-phenylethyl)amino]methyl}phosphinate (C₃₁H₄₀NO₂P) described in . Key comparative data include:

Parameter Target Compound (Inferred) Analog (C₃₁H₄₀NO₂P)
Bond Angles at P ~103–115° (estimated) 103.33(6)–115.24(15)°
Dihedral Angles (P-Ph/Ph) ~12–40° (estimated) 12.2(2)° and 40.4(3)°
C—H⋯O Interactions Likely present Observed (chain along [100])
Solvent-Accessible Volume Not reported 73 ų

The phosphorus center in both compounds adopts a distorted tetrahedral geometry, with bond angles reflecting steric strain from bulky substituents.

Spectroscopic and Analytical Comparisons

provides data for a structurally distinct but functionally related cyclohexyl ester, 3b (C₂₄H₄₀O₂Na).

Technique Target Compound (Inferred) Compound 3b
¹³C NMR Multiple peaks (alkyl/aryl) 14.04–31.54 ppm (alkyl chains)
IR N-H, P=O stretches 3551 cm⁻¹ (O-H), 1609 cm⁻¹ (C=O)
HRMS Exact mass ~600–650 g/mol 383.2925 (M+Na)+

The target compound’s IR spectrum would likely exhibit N-H stretches (~3437 cm⁻¹, as in ) and P=O vibrations (~1200–1250 cm⁻¹). Its HRMS would differ significantly due to the bis(benzylamino-phenylmethyl) groups, increasing molecular weight compared to 3b.

Research Findings and Implications

  • Crystallographic Robustness : The use of SHELX software () ensures high-precision structural refinement for such compounds, critical for resolving stereochemical ambiguities .
  • Spectroscopic Signatures : Discrepancies in NMR and IR data between analogs underscore the need for tailored analytical protocols for phosphinate derivatives.

Biological Activity

5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate is a complex organophosphorus compound with significant potential in medicinal chemistry. Its unique structural features, including a phosphinate group and two benzylamino moieties, suggest various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C38H47N2O2PC_{38}H_{47}N_2O_2P, with a molecular weight of approximately 594.77 g/mol. The compound features a cyclohexyl backbone, which contributes to its steric properties and potential interactions with biological targets.

Property Value
Molecular FormulaC₃₈H₄₇N₂O₂P
Molecular Weight594.77 g/mol
CAS Number1955497-93-4

Synthesis

The synthesis of this compound typically involves the reaction of (R)-O-(-)-menthyl phenylphosphinate with N-benzylidene-1-phenylethanamine under controlled conditions that optimize yield and purity. The process includes nucleophilic substitution and condensation reactions, demonstrating the compound's complex chemical nature.

General Pharmacological Properties

Research indicates that phosphinate-containing compounds can exhibit various biological activities, including:

  • Anticancer Effects : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways.
  • Enzyme Inhibition : Phosphinates are known to interact with enzymes, potentially leading to therapeutic applications in conditions like cancer or metabolic disorders .

Specific Case Studies

  • Anticancer Activity : A comparative study evaluated the cytotoxic effects of phosphinate derivatives on various cancer cell lines. While specific data on this compound is limited, related compounds showed IC50 values in the micromolar range against breast and prostate cancer cells .
  • Enzyme Interaction Studies : In vitro studies have highlighted the potential for phosphinates to inhibit enzymes involved in cancer metabolism. For instance, derivatives similar to this compound were tested against enolase inhibitors, showing significant reductions in enzyme activity at specific concentrations .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways, promoting apoptosis in cancer cells or inhibiting pathogenic processes in various diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other phosphinate derivatives:

Compound Biological Activity Unique Features
Cyclohexyl bis(benzylamino) phosphonateModerate anticancer activityLess sterically hindered
Methyl phenylphosphinateAntimicrobial propertiesSimpler structure
5-Methyl-2-(propan-2-yl)cyclohexyl acetateLow cytotoxicityContains an ester group

This comparison illustrates that while similar compounds exhibit varying degrees of biological activity, the complexity and steric hindrance of this compound may enhance its interaction with biological targets.

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